![molecular formula C23H22N4OS B11975845 N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide](/img/structure/B11975845.png)
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C23H22N4OS and a molecular weight of 402.522 g/mol . This compound is part of a class of molecules known for their diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide involves multiple steps. One common method includes the reaction of carbazole derivatives with thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Wirkmechanismus
The compound exerts its effects by targeting specific molecular pathways. For instance, its anticancer activity is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . The compound induces apoptosis and causes cell cycle arrest in cancer cells, thereby inhibiting their growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide]:
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide: Another carbazole derivative with distinct properties.
Uniqueness
N-Benzyl-2-(3-(9H-carbazol-9-YL)propanoyl)hydrazinecarbothioamide stands out due to its potent antioxidant and anticancer activities, particularly its ability to inhibit the PI3K/Akt/mTOR pathway . This makes it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H22N4OS |
---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
1-benzyl-3-(3-carbazol-9-ylpropanoylamino)thiourea |
InChI |
InChI=1S/C23H22N4OS/c28-22(25-26-23(29)24-16-17-8-2-1-3-9-17)14-15-27-20-12-6-4-10-18(20)19-11-5-7-13-21(19)27/h1-13H,14-16H2,(H,25,28)(H2,24,26,29) |
InChI-Schlüssel |
XMDBFYDBWRZXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.